N-Ethyl-6-(ethylamino)pyridine-2-carboxamide
Overview
Description
N-Ethyl-6-(ethylamino)pyridine-2-carboxamide, also known as N-ethyl-6-ethylaminopyridine-2-carboxamide, is an organic compound that has been used in various scientific research applications. The compound has a molecular weight of 214.3 g/mol and is a white powder in its pure form. It is soluble in water, ethanol, and methanol. N-ethyl-6-ethylaminopyridine-2-carboxamide is a derivative of pyridine and has been used in research studies to investigate its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
N-Ethyl-6-(ethylamino)pyridine-2-carboxamide is involved in various synthetic chemical processes. For instance, it is used in the synthesis of pyridine carboxamides and tert-carboximides, as part of reactions involving 6-acetylpyridine-2-carboxylic acid, demonstrating its utility in creating novel compounds with potential applications in different chemical domains (Su, Zhao, Zhang, & Qin, 2009).
Ligand Synthesis and Complexation
This compound plays a crucial role in the formation of new ligands and their complexation with metals, such as copper. It is utilized in synthesizing various pyridine dicarboxamide ligands, which are then complexed to copper(II), indicating its importance in the field of coordination chemistry (Jain, Bhattacharyya, Milton, Slawin, Crayston, & Woollins, 2004).
Drug Discovery and QSAR Modelling
In drug discovery, this compound is significant in quantitative structure-activity relationship (QSAR) modelling. It serves as a basis for predicting biological activities against specific targets like Mycobacterium tuberculosis. This highlights its role in the development of potential therapeutics (Abdullahi, Adeniji, Arthur, & Musa, 2020).
Annulation Reactions in Organic Synthesis
This compound is also used in organic synthesis, particularly in phosphine-catalyzed [4 + 2] annulation reactions. These reactions are crucial for synthesizing tetrahydropyridines, indicating its utility in developing complex organic molecules (Zhu, Lan, & Kwon, 2003).
Targeted Delivery in Biomedical Applications
The compound finds application in the synthesis of structures containing multiple nitrogen atoms that can form coordinate bonds with metal ions. This property is particularly useful in creating complexes for targeted delivery of therapeutic agents to specific biological sites, such as tumors (Yang et al., 2017).
Mechanism of Action
Target of Action
Carboxamide derivatives have been reported to exhibit inhibitory properties against various enzymes .
Mode of Action
Carboxamide derivatives have been known to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Pharmacokinetics
A study on carboxamide derivatives suggests that they have good pharmacokinetic properties .
properties
IUPAC Name |
N-ethyl-6-(ethylamino)pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-11-9-7-5-6-8(13-9)10(14)12-4-2/h5-7H,3-4H2,1-2H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIJXCPNKZTOOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=N1)C(=O)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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